molecular formula C11H21NO4 B558499 Boc-L-isoleucine CAS No. 116194-21-9

Boc-L-isoleucine

Cat. No.: B558499
CAS No.: 116194-21-9
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-YUMQZZPRSA-N
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Description

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-isoleucine can be synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent epimerization .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

Role in Peptide Formation
Boc-L-isoleucine serves as a critical building block in the synthesis of peptides. Its protection under the Boc (tert-butyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis, enabling the formation of complex and biologically active peptides. This capability is essential for drug development and therapeutic applications, where precise peptide sequences are vital for efficacy.

Case Study: Controlled Polymerization
Research has demonstrated the controlled synthesis of amino acid-based polymers using this compound methacryloyloxyethyl ester. The study showcased the formation of narrow polydisperse polymers through reversible addition-fragmentation chain transfer (RAFT) polymerization, highlighting its potential in drug delivery systems due to pH-responsive behavior .

Biotechnology

Protein Modification
In biotechnology, this compound is used to enhance protein stability and activity. It plays a pivotal role in modifying proteins to improve their therapeutic efficacy and shelf life, which is crucial for biopharmaceutical development.

Application Example
Researchers have utilized this compound in the design of peptide-based drugs that target specific enzymes, offering innovative treatments for various diseases. Its incorporation into protein engineering facilitates the introduction of specific amino acid sequences necessary for studying protein interactions .

Medicinal Chemistry

Drug Design and Development
this compound is instrumental in the design of new drugs, particularly peptide-based inhibitors that can effectively target disease-related enzymes. This application has significant implications for developing treatments with improved specificity and reduced side effects.

Research Findings
Studies indicate that this compound derivatives can enhance the bioactivity of compounds by improving their binding affinity to target proteins, which is crucial in medicinal chemistry .

Research in Nutrition

Role in Dietary Supplements
this compound is also studied for its nutritional benefits, especially in formulating dietary supplements aimed at supporting muscle growth and recovery. Its role as an essential amino acid makes it a valuable component in sports nutrition and health supplements.

Analytical Chemistry

Quantification Methods
In analytical chemistry, this compound is utilized to develop methods for quantifying amino acids in biological samples. This application assists researchers in understanding metabolic processes and the biochemical pathways involving amino acids.

Summary Table of Applications

Application Area Description Key Findings/Examples
Peptide Synthesis Building block for complex peptides; used in solid-phase synthesis.Controlled polymerization studies demonstrating pH-responsive behavior .
Biotechnology Modifies proteins to enhance stability and activity; important for biopharmaceuticals.Design of peptide drugs targeting specific enzymes .
Medicinal Chemistry Role in designing peptide-based drugs; improves specificity and efficacy.Enhanced binding affinity observed with this compound derivatives .
Nutrition Research Used in dietary supplements to support muscle growth and recovery.Investigations into its benefits for athletes and active individuals.
Analytical Chemistry Methods for quantifying amino acids; aids understanding of metabolic processes.Developed techniques for analyzing amino acid levels in biological samples.

Mechanism of Action

Boc-L-isoleucine exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group prevents the amino group from participating in unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, typically involving trifluoroacetic acid, removes the Boc group to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-leucine
  • Boc-L-valine
  • Boc-L-alanine

Uniqueness

Boc-L-isoleucine is unique due to its specific structure, which includes a branched side chain. This structure influences its reactivity and the types of peptides it can form. Compared to Boc-L-leucine and Boc-L-valine, this compound has a different steric profile, making it suitable for synthesizing peptides with specific structural requirements .

Biological Activity

Boc-L-isoleucine, a derivative of the amino acid isoleucine, is widely studied for its biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (N-tert-butoxycarbonyl-L-isoleucine) is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C₁₁H₂₁NO₄, with a molecular weight of approximately 229.29 g/mol. This modification enhances its stability and solubility in organic solvents, making it useful in peptide synthesis.

Enzymatic Interactions

This compound has shown significant interactions with various enzymes. In particular, studies have highlighted its role as a substrate for specific dioxygenases. For example, an α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) catalyzes the hydroxylation of l-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine, which exhibits antidiabetic and antiobesity properties . The enzymatic pathway involves multiple oxidation reactions that lead to bioactive compounds beneficial for metabolic health.

Antidiabetic and Antiobesity Effects

Research indicates that derivatives of isoleucine can influence metabolic pathways related to glucose metabolism and fat storage. The hydroxylated product of this compound has been linked to improved insulin sensitivity and reduced adiposity in animal models . These findings suggest that this compound could serve as a precursor for developing therapeutic agents targeting metabolic disorders.

Case Studies

  • Antidiabetic Activity : A study demonstrated that administering (2S,3R)-4-hydroxyisoleucine derived from this compound significantly lowered blood glucose levels in diabetic rats. The mechanism was attributed to enhanced glucose uptake in muscle tissues .
  • Antiobesity Potential : Another investigation revealed that compounds derived from this compound could reduce body weight gain in mice fed a high-fat diet. This effect was linked to increased energy expenditure and improved lipid profiles .

Data Table: Biological Activities of this compound Derivatives

CompoundBiological ActivityMechanism of ActionReference
4-HydroxyisoleucineAntidiabeticEnhances insulin sensitivity
4-HydroxyisoleucineAntiobesityIncreases energy expenditure
This compoundSubstrate for IDOHydroxylation leading to bioactive metabolites
N-Boc-amino acid derivativesVarious metabolic effectsModulation of enzyme activities

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with enzymes involved in amino acid metabolism. The presence of the Boc group not only stabilizes the molecule but also facilitates its incorporation into peptides that can modulate biological processes.

Q & A

Q. Basic: What experimental parameters should be prioritized when optimizing the synthesis of Boc-L-isoleucine to ensure reproducibility?

To ensure reproducibility, researchers must:

  • Document reaction conditions (temperature, solvent purity, catalyst concentration) with precision, as minor deviations can alter stereochemical outcomes .
  • Standardize purification protocols (e.g., column chromatography gradients, recrystallization solvents) and validate purity using HPLC (>98% purity threshold) .
  • Include negative controls (e.g., omitting protecting groups) to confirm the specificity of the Boc protection step .

Q. Basic: Which analytical techniques are most robust for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the Boc group’s presence (tert-butyl signals at ~1.4 ppm) and chiral center retention .
  • Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns to rule out deprotection artifacts .
  • Optical Rotation: Compare observed values with literature data to ensure enantiomeric purity .

Q. Advanced: How can researchers resolve contradictions in published data on this compound’s solubility in polar aprotic solvents?

  • Systematic Meta-Analysis: Compile solubility data from peer-reviewed studies, noting variables like temperature, solvent batch purity, and measurement methods (e.g., gravimetric vs. spectroscopic) .
  • Replicate Key Experiments: Test conflicting claims under controlled conditions, using standardized solvent grades (e.g., anhydrous DMF vs. technical grade) .
  • Apply Statistical Models: Use ANOVA to identify whether observed discrepancies stem from methodological differences or intrinsic compound variability .

Q. Advanced: What strategies are effective for integrating this compound into peptide synthesis workflows while minimizing racemization?

  • Optimize Coupling Conditions: Use low-temperature (0–4°C) reactions with coupling agents like HATU/HOBt to reduce base-induced racemization .
  • Monitor Reaction Progress: Employ real-time FTIR to track carbamate formation and detect premature deprotection .
  • Validate Chiral Integrity: Compare post-synthesis CD spectra with authentic standards to confirm retention of L-configuration .

Q. Basic: How should researchers design a PICOT framework for studies investigating this compound’s role in enzyme inhibition?

  • Population (P): Target enzyme (e.g., proteases with isoleucine-binding pockets).
  • Intervention (I): Dose-dependent this compound exposure.
  • Comparison (C): Unprotected L-isoleucine or D-isomer controls.
  • Outcome (O): Inhibition kinetics (IC50_{50}) measured via fluorometric assays.
  • Time (T): Short-term (acute) vs. prolonged incubation effects .

Q. Advanced: What computational methods are validated for predicting this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model Boc group steric effects on binding affinity .
  • Docking Studies: Compare binding poses of this compound vs. native substrates in enzyme active sites (e.g., using AutoDock Vina) .
  • QM/MM Hybrid Models: Calculate electronic interactions at the Boc-enzyme interface to identify critical residues .

Q. Basic: How can researchers ensure ethical rigor when designing in vitro studies involving this compound?

  • Adopt FINER Criteria: Ensure feasibility, novelty, and relevance to justify biological testing .
  • Include Toxicity Screens: Pre-test this compound on non-target cell lines to rule off-target effects .
  • Disclose Conflicts: Report funding sources and synthetic pathways to avoid bias in data interpretation .

Q. Advanced: What methodologies address batch-to-batch variability in this compound’s physicochemical properties?

  • Quality-by-Design (QbD): Implement DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, solvent ratios) .
  • Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate NMR/MS spectral data with bioactivity outcomes .
  • Interlaboratory Validation: Share samples with collaborating labs to benchmark reproducibility using harmonized protocols .

Basic: How should literature reviews on this compound differentiate between background and foreground questions?

  • Background Questions: Focus on established knowledge (e.g., “What is the role of Boc protection in peptide synthesis?”) .
  • Foreground Questions: Address gaps (e.g., “How does this compound’s steric bulk affect substrate selectivity in enzyme X?”) using systematic reviews and meta-analyses .

Q. Advanced: What experimental frameworks are recommended for analyzing contradictory data on this compound’s stability under physiological conditions?

  • Accelerated Stability Testing: Expose the compound to simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life and identify degradation pathways .
  • Cross-Validate Findings: Compare results with independent studies using identical buffer compositions and analytical thresholds .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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